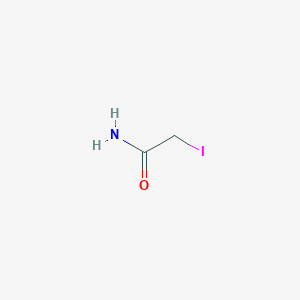
Iodoacetamide
Übersicht
Beschreibung
Iodoacetamide (IAA) is an alkylating agent used for peptide mapping purposes . It is commonly used to bind covalently with the thiol group of cysteine so the protein cannot form disulfide bonds . It is also used in ubiquitin studies as an inhibitor of deubiquitinase enzymes (DUBs) because it alkylates the cysteine residues at the DUB active site .
Synthesis Analysis
Imidazolium-based iodoacetamide tags were designed, synthesized, and further exploited for cysteinyl-peptide analysis with superior labeling efficiency, high stability, improved ionization efficiency, and increased charge states by mass spectrometry .Molecular Structure Analysis
The molecular formula of Iodoacetamide is C2H4INO . Its average mass is 184.964 Da and its monoisotopic mass is 184.933746 Da .Chemical Reactions Analysis
Iodoacetamide is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . It is also a sulfhydryl-reactive alkylating reagent used to block reduced cysteine residues for protein characterization and peptide mapping .Physical And Chemical Properties Analysis
Iodoacetamide has a density of 2.4±0.1 g/cm³, a boiling point of 215.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 52.6±6.0 kJ/mol, and its flash point is 84.3±27.3 °C .Wissenschaftliche Forschungsanwendungen
Protein Electrophoresis
Iodoacetamide is commonly used in 2-D protein electrophoresis to reduce streaking and improve resolution. It achieves this by binding covalently with the thiol group of cysteine in proteins, preventing the formation of disulfide bonds . This property is essential for maintaining proteins in a reduced state during electrophoresis, leading to more accurate protein mapping.
Inhibition of Deubiquitinase Enzymes
In biochemical research, iodoacetamide serves as an inhibitor of deubiquitinase enzymes (DUBs) . DUBs are involved in the process of removing ubiquitin from proteins, and their inhibition can be crucial for studying protein degradation pathways and the role of ubiquitination in cellular processes.
Peptidase Inhibition
Iodoacetamide also acts as a peptidase inhibitor . By inhibiting peptidases, researchers can prevent the breakdown of peptides during sample preparation and analysis, which is particularly important in proteomics studies where peptide integrity is crucial.
Metal Labeling of Proteins and Peptides
A novel application of iodoacetamide is in metal-coded affinity tagging (MeCAT) for proteins and peptides . MeCAT facilitates accurate and sensitive quantification of peptides and proteins, and iodoacetamide-based MeCAT reagents (MeCAT-IA) offer advantages such as higher labeling efficiency and the absence of diastereomer formation during labeling .
Mimicking Ubiquitination in Mass Spectrometry
An interesting use of iodoacetamide is in mass spectrometry, where it can induce artifacts that mimic ubiquitination . This application is significant for understanding the ubiquitome and the regulatory roles of ubiquitination in various biological processes.
Alkylation in Proteomic Analysis
In proteomic analysis, alkylation with iodoacetamide after cysteine reduction results in the covalent addition of a carbamidomethyl group to the cysteine residue . This modification prevents the formation of disulfide bonds, which is essential for maintaining the reduced state of proteins during mass spectrometric analysis.
Wirkmechanismus
Target of Action
Iodoacetamide (IAA) is an organic compound that primarily targets cysteine residues in proteins . It is commonly used to bind covalently with the thiol group of cysteine, preventing the protein from forming disulfide bonds . IAA is also used in ubiquitin studies as an inhibitor of deubiquitinase enzymes (DUBs) because it alkylates the cysteine residues at the DUB active site .
Mode of Action
IAA acts as an alkylating agent . It irreversibly inhibits all cysteine peptidases through the alkylation of the catalytic cysteine residue . Compared to its acid derivative, iodoacetate, IAA reacts substantially faster . This increased activity of IAA is due to a favorable interaction between the positive imidazolium ion of the catalytic histidine and the negatively charged carboxyl-group of the iodoacetate .
Biochemical Pathways
IAA’s action on cysteine residues can have wide-ranging effects on various biochemical pathways. For instance, it has been used to inhibit glycolysis by irreversibly inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Moreover, the alkylation of cysteine residues can impact the glutathione (GSH) metabolism of cells .
Result of Action
The primary result of IAA’s action is the inhibition of protein function through the alkylation of cysteine residues . This can prevent the formation of disulfide bonds, crucial for protein structure and function . In addition, IAA’s ability to inhibit GAPDH can lead to a decrease in cellular lactate production .
Safety and Hazards
Zukünftige Richtungen
While several studies have been carried out about the toxicity of Iodoacetamide, the study on oxidative damage of Iodoacetamide on human cells was not available . This suggests that future research could focus on this area to better understand the potential health risks associated with Iodoacetamide.
Eigenschaften
IUPAC Name |
2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLTVOMIXTUURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020742 | |
| Record name | Iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Iodoacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00506 [mmHg] | |
| Record name | 2-Iodoacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iodoacetamide | |
CAS RN |
144-48-9 | |
| Record name | Iodoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | iodoacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRH8M27S79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of iodoacetamide in biological systems?
A1: Iodoacetamide primarily targets cysteine residues in proteins. It reacts with the sulfhydryl (-SH) group of cysteine, forming a stable thioether bond. [, , , , ]
Q2: How does iodoacetamide affect protein function?
A2: By covalently modifying cysteine residues, iodoacetamide can disrupt protein structure and function. This is because cysteine thiols often play crucial roles in enzyme active sites, protein folding, and protein-protein interactions. [, , , , ]
Q3: Can you provide specific examples of enzymes inactivated by iodoacetamide?
A3: Iodoacetamide has been shown to inactivate various enzymes, including:
- Chloramphenicol acetyltransferase: Iodoacetamide modifies a specific cysteine residue (S1) near the chloramphenicol-binding site, leading to enzyme inactivation. []
- Fatty acid synthase: Modification of a cysteine-SH condensing site and/or a pantetheine-SH site per dimer by iodoacetamide inhibits condensing activity and fatty acid synthesis. []
- Dopa decarboxylase: Iodoacetamide inactivates pig kidney dopa decarboxylase by modifying a cysteine residue, likely leading to steric hindrance at or near the active site. []
- Photosynthetic enzymes: Iodoacetamide inhibits photosynthesis at low concentrations by targeting phosphoribulokinase, a thiol-containing enzyme specific to the photosynthetic carbon cycle. []
- Creatine Kinase: Iodoacetamide inhibits creatine kinase activity, specifically targeting the transition state of the reaction. []
Q4: How does the presence of substrates or cofactors influence iodoacetamide's inhibitory effects?
A4: The presence of substrates or cofactors can either protect or enhance iodoacetamide's inhibitory effects, depending on the specific enzyme and its mechanism. For example:
- In chloramphenicol acetyltransferase, chloramphenicol protects against iodoacetamide inactivation, while acetyl-CoA does not. []
- In fatty acid synthase, acetyl-CoA binding partially protects against iodoacetamide modification. []
- In UDP-N-acetylglucosamine enolpyruvyltransferase (MurA), the presence of both substrates (UDP-NAG and PEP) significantly reduces alkylation by iodoacetamide, while the presence of only one substrate does not. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



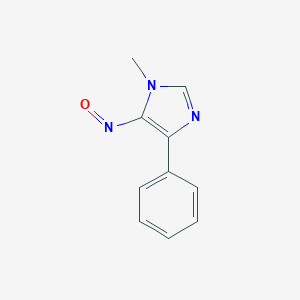
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
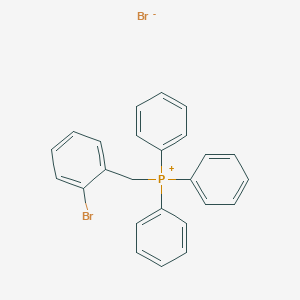
![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
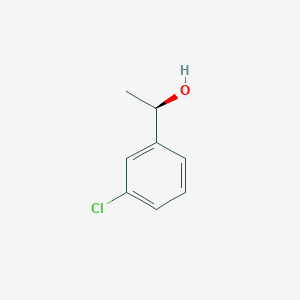

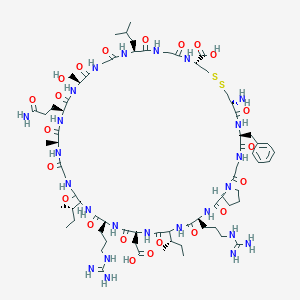
![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)
![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)